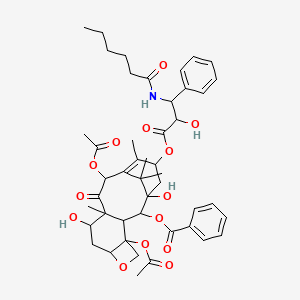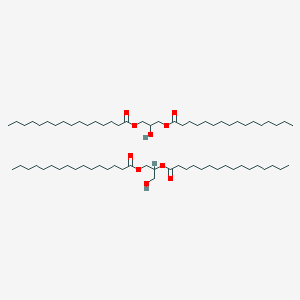![molecular formula C21H21N3O3 B8236228 2-(4-ethoxyanilino)-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]acetohydrazide](/img/structure/B8236228.png)
2-(4-ethoxyanilino)-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-(4-ethoxyanilino)-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]acetohydrazide” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its distinct molecular structure and reactivity, making it a subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyanilino)-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]acetohydrazide typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic route can vary, but it generally includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the formation of the desired product.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Automation and Control: Advanced automation and control systems are used to monitor and adjust reaction conditions in real-time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-ethoxyanilino)-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its reactivity and properties.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different chemical and physical characteristics.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Catalysts: Catalysts such as palladium on carbon or platinum are used to facilitate certain reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis.
Aplicaciones Científicas De Investigación
2-(4-ethoxyanilino)-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: this compound is used in various industrial processes, including the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxyanilino)-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]acetohydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Enzyme Inhibition: this compound can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses and behavior.
Propiedades
IUPAC Name |
2-(4-ethoxyanilino)-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22-23H,2,14H2,1H3,(H,24,26)/b19-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPFGYSGQMAZGD-UYRXBGFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NNC=C2C(=O)C=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN/C=C/2\C(=O)C=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B8236151.png)



![[18,19,21-Triacetyloxy-20-(acetyloxymethyl)-24-(furan-2-carbonyloxy)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-22-yl] pyridine-3-carboxylate](/img/structure/B8236185.png)
![[(2R,3S,4S,5R,6S)-6-{2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy}-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate](/img/structure/B8236190.png)
![3beta-[(4-O-beta-D-Glucopyranosyl-6-deoxy-L-galactopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B8236191.png)

![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B8236218.png)

![methyl (1S,9S,14E,15R,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B8236231.png)
![methyl 6-[3-ethenyl-4-[(Z)-3-[3-ethenyl-5-[[4-methoxycarbonyl-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B8236248.png)
![3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B8236250.png)
